molecular formula C18H19ClN4O B11828434 Quinazolin-2-yl]-4-chloro-phenol

Quinazolin-2-yl]-4-chloro-phenol

Cat. No.: B11828434
M. Wt: 342.8 g/mol
InChI Key: KTDRFFCAMFPUFZ-UHFFFAOYSA-N
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Description

2-[4-(2-Amino-butylamino)- is a compound that belongs to the class of organic compounds known as amines. Amines are derivatives of ammonia where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. This compound is characterized by the presence of an amino group attached to a butyl chain, which in turn is connected to another amino group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Amino-butylamino)- typically involves the reaction of butylamine with an appropriate amine precursor under controlled conditions. One common method is the reductive amination of butylamine with a suitable aldehyde or ketone, followed by hydrogenation to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of 2-[4-(2-Amino-butylamino)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium on carbon (Pd/C) as a catalyst in hydrogenation reactions can significantly improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Amino-butylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce simpler amines. Substitution reactions can lead to a variety of substituted amines and other derivatives .

Scientific Research Applications

2-[4-(2-Amino-butylamino)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-Amino-butylamino)- involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Amino-butylamino)- is unique due to its specific structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

IUPAC Name

2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol

InChI

InChI=1S/C18H19ClN4O/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23)

InChI Key

KTDRFFCAMFPUFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N

Origin of Product

United States

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